molecular formula C9H5BrF2S B2791819 7-Bromo-3-(difluoromethyl)-1-benzothiophene CAS No. 2248407-59-0

7-Bromo-3-(difluoromethyl)-1-benzothiophene

Cat. No.: B2791819
CAS No.: 2248407-59-0
M. Wt: 263.1
InChI Key: HUUIFGKGKYLLCT-UHFFFAOYSA-N
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Description

7-Bromo-3-(difluoromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and difluoromethyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(difluoromethyl)-1-benzothiophene typically involves the bromination of 3-(difluoromethyl)-1-benzothiophene. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of 3-(difluoromethyl)-1-benzothiophene by removing the bromine atom. Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, dichloromethane.

    Reduction: Lithium aluminum hydride, palladium on carbon, ethanol.

    Substitution: Potassium carbonate, dimethylformamide, various nucleophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 3-(Difluoromethyl)-1-benzothiophene.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

7-Bromo-3-(difluoromethyl)-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s derivatives are explored for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its unique chemical properties make it a valuable intermediate in the production of active ingredients.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(difluoromethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity could be due to the inhibition of enzymes involved in cell proliferation. The presence of bromine and difluoromethyl groups can enhance its binding affinity to molecular targets, thereby increasing its efficacy.

Comparison with Similar Compounds

    7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares the bromine substitution but differs in its core structure, which includes a pyrroloquinoline moiety.

    7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine: This compound has multiple bromine substitutions and a different heterocyclic core.

    Fluorinated Quinolines: These compounds contain fluorine atoms and a quinoline core, similar to the difluoromethyl group in 7-Bromo-3-(difluoromethyl)-1-benzothiophene.

Uniqueness: this compound is unique due to the presence of both bromine and difluoromethyl groups on a benzothiophene core. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-bromo-3-(difluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUIFGKGKYLLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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